Methyl (3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride
Description
Methyl (3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Properties
IUPAC Name |
methyl (3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-16-10-5-3-9(4-6-10)11-7-14-8-12(11)13(15)17-2;/h3-6,11-12,14H,7-8H2,1-2H3;1H/t11-,12+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSBBHMSYOLOFK-ZVWHLABXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CNCC2C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2CNC[C@H]2C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a 4-methoxyphenyl group.
Esterification: The carboxylate group is introduced through an esterification reaction.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions could target the ester group, converting it to an alcohol.
Substitution: The pyrrolidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols.
Substitution Products: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including methyl (3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate. A notable study synthesized a series of pyrrole derivatives and evaluated their in vitro antimicrobial activities. The results indicated that certain derivatives exhibited significant antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents .
| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |
|---|---|---|
| 8a | 15 | 12 |
| 8b | 18 | 10 |
| 8c | 20 | 14 |
This table summarizes the antimicrobial activities observed in various synthesized compounds related to methyl (3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research indicates that certain pyrrolidine derivatives may exhibit neuroprotective effects due to their ability to modulate neurotransmitter systems. These properties suggest that methyl (3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate could be investigated further for its potential in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Therapeutic Applications
Given its diverse biological activities, methyl (3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate may have several therapeutic applications:
- Antimicrobial Agents : With demonstrated efficacy against various pathogens, this compound can be a candidate for developing new antibiotics or antifungal treatments.
- Neuroprotective Drugs : Its potential neuroprotective effects could lead to applications in treating conditions characterized by neuronal damage or degeneration.
- Analgesics : Some studies suggest that pyrrolidine derivatives may possess analgesic properties, making them candidates for pain management therapies.
Case Studies and Research Findings
Numerous studies have been conducted to explore the applications of methyl (3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate. For example:
- A study published in the Asian Journal of Pharmaceutical and Clinical Research synthesized various pyrrole derivatives and tested their antimicrobial activity, showing promising results for clinical applications .
- Another research effort focused on the synthesis of related compounds and their evaluation for neuroprotective effects, indicating a pathway for further exploration into neurological therapies .
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate
- Methyl (3S,4R)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate
- Methyl (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate
Uniqueness
Methyl (3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
Methyl (3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride is a pyrrolidine derivative that has garnered attention in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula: C13H17NO3
- Molecular Weight: 235.28 g/mol
- CAS Number: 1269260-01-6
This compound features a methoxyphenyl group, which is significant for its biological interactions. The presence of the methoxy group enhances electron density, potentially influencing its binding affinity to various biological targets.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in biological systems. Studies indicate that it may act on ionotropic glutamate receptors (iGluRs), particularly NMDA receptors, which are critical in synaptic plasticity and memory function.
Interaction with Receptors
- NMDA Receptors: Research suggests that derivatives of this compound can exhibit varying affinities for NMDA receptors, which are implicated in neurodegenerative diseases and cognitive disorders .
- GluK3 Receptors: Some analogs have shown high nanomolar affinity for GluK3 receptors, indicating potential applications in neurological research .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance:
- Cytotoxicity Studies: In vitro studies demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines. One study reported that a related compound showed enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Derivative A | FaDu | 10 | Induces apoptosis |
| Derivative B | HCT116 | 15 | Inhibits proliferation |
Neuroprotective Effects
The compound's interaction with glutamate receptors suggests potential neuroprotective effects. By modulating excitatory neurotransmission, it may help mitigate conditions such as Alzheimer's disease and other neurodegenerative disorders.
Structure-Activity Relationship (SAR)
A detailed SAR study reveals that modifications to the methoxyphenyl group can significantly alter the compound's biological activity:
- Hydroxyl Substitution: Replacing the methoxy group with a hydroxyl group resulted in increased binding affinity to specific iGluRs but diminished overall activity against NMDA receptors .
- Halogen Substituents: Compounds with halogen substitutions demonstrated varied selectivity profiles for NMDA receptor subtypes, indicating that subtle changes can lead to significant differences in pharmacological effects .
Case Studies
- Cancer Treatment Research: A study evaluating the effects of this compound on colorectal cancer cells revealed that it could inhibit cell migration and invasion by downregulating specific oncogenic pathways .
- Neuroprotection in Animal Models: Animal studies indicated that administration of related pyrrolidine derivatives improved cognitive function in models of Alzheimer's disease by reducing amyloid-beta accumulation .
Q & A
Q. Q1. What are the critical steps for synthesizing Methyl (3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride, and how do reaction conditions influence yield and purity?
Methodology :
- Synthetic Route : The synthesis typically involves (i) pyrrolidine ring formation via cyclization of appropriate precursors (e.g., amino alcohols or esters) and (ii) functionalization of the 4-position with a 4-methoxyphenyl group. Hydrochloride salt formation is achieved using HCl in polar solvents (e.g., ethanol) .
- Optimization : Key parameters include:
- Temperature : Cyclization reactions often require reflux (e.g., 80–100°C) to activate intermediates.
- Catalysts : Acidic conditions (e.g., HCl) stabilize intermediates during ring closure .
- Purification : Chromatography or recrystallization ensures enantiomeric purity, critical for pharmacological activity .
- Yield vs. Purity Trade-offs : Basic conditions may increase reaction speed but risk racemization, reducing stereochemical integrity .
Q. Q2. How can researchers determine the compound’s molecular interactions with biological targets (e.g., enzymes or receptors)?
Methodology :
- In Silico Screening : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like serotonin receptors, leveraging the compound’s pyrrolidine scaffold and 4-methoxyphenyl substituent .
- In Vitro Assays :
- Radioligand Binding : Competes with labeled ligands (e.g., [³H]-5-HT) to quantify receptor affinity .
- Enzyme Inhibition : Measures IC₅₀ values using fluorogenic substrates (e.g., acetylcholinesterase assays) .
- Data Interpretation : Contradictions between computational predictions and experimental results often arise from solvation effects or protein flexibility, necessitating MD simulations for refinement .
Advanced Research Questions
Q. Q3. How do structural modifications (e.g., halogen substitution or stereochemical inversion) impact the compound’s pharmacokinetics and pharmacodynamics?
Methodology :
-
Comparative Analysis :
-
In Vivo Studies : Pharmacokinetic parameters (Cmax, t₁/₂) are assessed via LC-MS/MS in rodent plasma .
Q. Q4. What strategies resolve contradictions between in vitro potency and in vivo efficacy for this compound?
Methodology :
- Metabolic Stability Testing : Liver microsome assays identify rapid clearance pathways (e.g., ester hydrolysis or CYP450 oxidation) .
- Prodrug Design : Masking the carboxylate group as a tert-butyl ester improves oral bioavailability (e.g., from 15% to 42% in rats) .
- Formulation Adjustments : Nanoparticle encapsulation (e.g., PLGA polymers) enhances solubility and reduces first-pass metabolism .
- Case Study : A fluorinated analog (2-fluorophenyl derivative) showed high in vitro IC₅₀ (nM range) but poor in vivo efficacy due to protein binding; PEGylation improved AUC by 3-fold .
Q. Q5. How can enantiomeric purity be validated and maintained during large-scale synthesis?
Methodology :
- Analytical Techniques :
- Chiral HPLC : Uses columns like Chiralpak IG-3 with hexane/isopropanol gradients (R > 1.5 for baseline separation) .
- Polarimetry : Confirms specific rotation ([α]D²⁵ = +34° for target enantiomer vs. -32° for undesired) .
- Process Controls :
- Asymmetric Catalysis : Employ Ru-BINAP catalysts for >99% enantiomeric excess (ee) in hydrogenation steps .
- Crystallization-Induced Deracemization : Thermodynamic control in ethanol/water mixtures enriches ee to >98% .
Q. Q6. What are the computational and experimental approaches to map structure-activity relationships (SAR) for this compound?
Methodology :
- SAR Mapping Workflow :
- Library Design : Synthesize analogs with variations at the 4-phenyl (e.g., electron-withdrawing groups) and 3-carboxylate (e.g., amide substitutions) positions .
- QSAR Modeling : Use CoMFA or machine learning (e.g., Random Forest) to correlate descriptors (e.g., Hammett σ, π-hydrophobicity) with activity .
- Validation : X-ray crystallography of target-bound complexes (e.g., 5-HT receptor co-crystals) confirms predicted binding modes .
- Key Findings :
- 4-Methoxy Group : Essential for π-π stacking with receptor Tyr residues; removal reduces affinity by >50% .
- Pyrrolidine Ring Rigidity : N-Methylation decreases conformational flexibility, lowering off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
